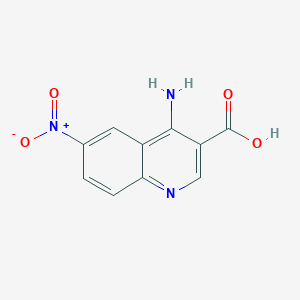

4-Amino-6-nitroquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-nitroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c11-9-6-3-5(13(16)17)1-2-8(6)12-4-7(9)10(14)15/h1-4H,(H2,11,12)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJCQIPPSDGTAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265276 | |

| Record name | 4-Amino-6-nitro-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018127-54-2 | |

| Record name | 4-Amino-6-nitro-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018127-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-nitro-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Elucidation of Key Structural Features for Biological Efficacy

SAR studies on quinoline (B57606) carboxylic acids have identified several critical structural regions where specific substitutions are essential for biological activity. nih.gov The fundamental quinoline ring system is the core scaffold, but its efficacy is profoundly influenced by the nature and placement of its functional groups. biointerfaceresearch.com

Three principal regions have been highlighted as crucial for the biological efficacy of related quinoline inhibitors:

The C2 Position: This position often requires bulky, hydrophobic substituents to enhance activity. nih.gov

The Carboxylic Acid Position: The presence of a carboxylic acid group (or its corresponding salt) is frequently a strict requirement for potent biological action. nih.gov

The Benzo Portion of the Ring: Appropriate substitutions on the benzene (B151609) part of the quinoline ring are also necessary to modulate activity. nih.gov

For 4-Amino-6-nitroquinoline-3-carboxylic acid, the specific arrangement of the amino group at C4, the nitro group at C6, and the carboxylic acid at C3 defines its unique pharmacological profile. The spatial orientation of these groups and their electronic interactions are key determinants of how the molecule binds to its biological targets. mdpi.com

Influence of Substituents on Biological Profile

The biological activity of quinoline derivatives is highly dependent on the type, position, and nature of the substituents attached to the core ring structure. biointerfaceresearch.comnih.gov

The nitro group (–NO2) at position 6 is a powerful electron-withdrawing group, which significantly influences the electronic properties of the entire quinoline ring system. nih.gov This strong electron-withdrawing effect, operating through resonance, deactivates the aromatic ring and can make the molecule more susceptible to certain biological interactions. srce.hr

Key contributions of the nitro group include:

Modulation of Electronic Properties: It alters the electron density distribution across the quinoline scaffold, which can be crucial for interactions with biological targets like enzymes or receptors. srce.hr

Pharmacophore and Toxicophore Potential: The nitro group can act as a pharmacophore, a molecular feature necessary for a drug's activity. It can participate in redox reactions within cells, which can lead to toxicity against pathogens or cancer cells. nih.gov

Enhanced Binding Interactions: The change in molecular polarity and electronic landscape caused by the nitro group can favor interactions with nucleophilic sites in protein structures. srce.hr

In a study on related heterocyclic compounds (3-arylcoumarins), a nitro substituent at the 6-position was found to be essential for antibacterial activity, highlighting the potential importance of this group for the biological profile of 4-Amino-6-nitroquinoline-3-carboxylic acid. mdpi.com

The carboxylic acid (–COOH) group at position 3 is a critical functional group for the biological activity of many quinoline-based compounds. nih.gov Its importance stems from its ability to participate in key molecular interactions and influence the molecule's physicochemical properties.

The significance of the carboxylic acid group is multifaceted:

Target Binding: As an acidic group, it can donate a proton to form a carboxylate anion (–COO⁻). This negatively charged group can form strong ionic bonds or salt bridges with positively charged residues, such as arginine, in a protein's binding pocket. nih.gov It is also an excellent hydrogen bond donor and acceptor, further anchoring the molecule to its target. benthamdirect.comresearchgate.net

Improving Selectivity: Modifying the acidity (pKa) of the molecule by introducing a carboxylic acid group can enhance its selectivity for cancer cells, which often have a more acidic microenvironment. nih.gov This can lead to higher drug concentration in target tissues while minimizing effects on healthy cells. nih.gov

Solubility and Pharmacokinetics: The ability to form salts can improve the aqueous solubility of the compound, which is a vital parameter for drug development.

Studies on related inhibitors have shown that the carboxylate can form crucial salt bridge and hydrogen bond interactions with key amino acid residues like Arginine (Arg) and Glutamine (Gln) in the target enzyme, demonstrating the indispensability of this functional group. nih.gov

The amino group (–NH2) at position 4 is a strong electron-donating group. Its presence fundamentally alters the electronic character of the quinoline ring, opposing the effect of the electron-withdrawing nitro group at position 6. This electronic push-pull system is a key feature of the molecule.

The impact of the 4-amino group includes:

Modulating Reactivity: The amino group increases the electron density of the aromatic system, particularly at the ortho and para positions relative to itself, which can influence the molecule's reactivity and metabolic stability.

Target Interactions: The amino group can act as a hydrogen bond donor, forming critical interactions with biological targets. mdpi.com In some quinoline derivatives, an amino group has been shown to enhance inhibitory potency, possibly by forming additional hydrogen bonds with peripheral sites on target enzymes. mdpi.com

Pharmacological Scaffold: The 4-aminoquinoline (B48711) scaffold is the foundation for numerous highly successful drugs, most notably the antimalarial drug chloroquine (B1663885), underscoring its importance as a pharmacologically privileged structure. nih.govnih.govmdpi.com

However, the ultimate effect of the amino group is context-dependent. In some molecular scaffolds, replacing a nitro group with an amino group has been shown to decrease biological activity, indicating a complex interplay between the electronic and steric properties of the substituents. mdpi.com

Chemometric and Machine Learning Approaches in QSAR Modeling

Modern QSAR studies frequently employ sophisticated chemometric and machine learning methods to develop robust and predictive models. nih.gov These computational approaches can analyze large datasets of compounds and their associated biological activities to identify the key molecular properties (descriptors) that govern efficacy. researchgate.net

These methods correlate various 2D and 3D molecular descriptors—such as electronic, steric, and hydrophobic properties—with biological activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models that provide visual representations (contour maps) of how these fields influence activity, guiding further drug design. nih.govtandfonline.com Other machine learning algorithms applied to QSAR of quinoline derivatives include k-nearest neighbors (KNN), decision trees (DT), and neural networks (NN). nih.govmdpi.com

Multiple Linear Regression (MLR) is a foundational and widely used statistical method in QSAR studies due to its simplicity and the easily interpretable mathematical equations it generates. mdpi.comyoutube.com MLR models aim to establish a linear relationship between a dependent variable (biological activity, often expressed as pIC50) and a set of independent variables (calculated molecular descriptors). researchgate.netresearchgate.net

The general form of an MLR equation is: pIC50 = c0 + c1(D1) + c2(D2) + ... + cn(Dn) where c represents the regression coefficients and D represents the molecular descriptors. youtube.com

Stepwise-MLR is a common approach where descriptors are systematically added or removed from the model to find the subset that best predicts the biological activity with the highest statistical significance. nih.gov The quality and predictive power of an MLR model are assessed using various statistical metrics, as shown in the table below. nih.govresearchgate.net

| Statistical Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Indicates the goodness of fit of the model to the training data. |

| Cross-validated R² (Leave-One-Out) | Q² or R²cv | > 0.5 | Measures the internal predictive ability of the model. |

| F-statistic | F | High Value | Indicates the statistical significance of the overall regression model. |

| Standard Error of Estimate | s | Low Value | Measures the deviation of the predicted values from the experimental values. |

For quinoline derivatives, MLR has been successfully used to develop QSAR models that correlate their inhibitory activities with specific structural descriptors, providing valuable insights for designing new compounds with enhanced potency. nih.gov

Sequential Multiple Linear Regression (SMLR) Applications

Sequential Multiple Linear Regression (SMLR) is a statistical technique used to develop QSAR models by selecting the most relevant descriptors from a larger pool. This method builds a linear equation that correlates the biological activity with these descriptors.

In studies of quinoline derivatives, SMLR has been utilized to create predictive models for various biological activities, such as anticancer and antimicrobial effects. For instance, in a QSAR study on a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, SMLR was employed alongside other methods to correlate molecular structure with inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov The goal of such an analysis is to identify a subset of molecular descriptors that have the most significant impact on the biological response.

A typical SMLR model is represented by an equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents the regression coefficients and D represents the molecular descriptors. The selection of descriptors is a stepwise process, aiming to maximize the predictive power of the model, often evaluated by statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²).

While no specific SMLR models for 4-Amino-6-nitroquinoline-3-carboxylic acid are publicly available, the methodology is broadly applicable. For a hypothetical series of analogs, SMLR could be used to identify key structural features influencing a particular biological activity.

Table 1: Illustrative SMLR Model Parameters for a Hypothetical Series of Quinoline Analogs

| Parameter | Value | Description |

|---|---|---|

| R² | 0.85 | Coefficient of determination, indicating a good fit of the model to the data. |

| Q² | 0.75 | Cross-validated R², indicating good predictive ability. |

| F-value | 50.2 | Fisher's test value, indicating the statistical significance of the model. |

Partial Least Squares (PLS) Methodologies

Partial Least Squares (PLS) is a versatile statistical method, particularly useful when the number of descriptors is large and there is a high degree of correlation among them. PLS reduces the dimensionality of the data by creating latent variables (principal components) that are linear combinations of the original descriptors and that have a high covariance with the biological activity.

PLS has been widely applied in QSAR studies of 4-aminoquinoline analogs for their antiplasmodial activity. nih.gov In these studies, a large set of molecular descriptors is calculated for each compound, and PLS is used to develop a robust model that can handle the complexity of the data. nih.gov The advantage of PLS is its ability to model the relationship between structure and activity even when the underlying data is noisy or incomplete. mdpi.com

For quinoline derivatives, PLS models have been instrumental in understanding the structural requirements for various biological activities. The method allows for the identification of which descriptors, and by extension which structural features, are most influential.

Table 2: Example of Statistical Parameters for a PLS Model on Quinoline Derivatives

| Statistical Parameter | Value | Significance |

|---|---|---|

| R² | 0.92 | Indicates a strong correlation between the predicted and observed activities. |

| Q² | 0.81 | Demonstrates the model's high predictive power in cross-validation. |

| RMSEE | 0.18 | Root Mean Square Error of Estimation, a measure of the model's accuracy. |

Support Vector Machine (SVM) Techniques

Support Vector Machine (SVM) is a powerful machine learning method that can be used for both classification and regression tasks in QSAR studies. SVM aims to find an optimal hyperplane that separates data points into different classes or predicts a continuous value. For QSAR, SVM can capture complex, non-linear relationships between molecular descriptors and biological activity.

The application of SVM in QSAR studies of quinoline derivatives has shown promise in enhancing the predictive accuracy of the models. nih.gov For instance, in a study of quinazolinone analogs, a related class of compounds, an LS-SVM (Least Squares-Support Vector Machine) model was successfully used to classify compounds as active or inactive. nih.gov SVM models have also been compared with other methods like MLR, often demonstrating superior predictive performance, especially for complex datasets. nih.govresearchgate.net

The strength of SVM lies in its ability to handle high-dimensional data and its robustness to overfitting, particularly when using appropriate kernel functions.

Identification of Molecular Descriptors Correlating with Activity

The success of any QSAR model depends on the selection of appropriate molecular descriptors that can effectively encode the structural features relevant to the biological activity. For quinoline derivatives, a variety of descriptors have been found to be important.

Van der Waals Volume Contributions

Van der Waals volume is a descriptor that represents the volume occupied by a molecule. It is related to the molecule's size and shape and can influence how a molecule interacts with its biological target. In QSAR studies of quinoline-based compounds, Van der Waals volume has been identified as a significant descriptor. For example, in a study of quinolinone-based thiosemicarbazones with antituberculosis activity, the Van der Waals volume was found to play a pivotal role in the biological activity. researchgate.net

An increase or decrease in the Van der Waals volume of certain substituents on the quinoline ring can lead to enhanced or diminished activity, depending on the specific steric requirements of the binding site.

Other Topological and Electronic Descriptors (e.g., nDB, C-003, GATS6M, HATS6m)

A wide array of other descriptors have been found to be important in the QSAR analysis of quinoline derivatives. These can be broadly categorized as topological and electronic descriptors.

Topological descriptors describe the connectivity of atoms in a molecule. Examples include:

nDB (Number of Double Bonds): This simple constitutional descriptor has been found to be relevant in modeling the antimalarial activity of some quinoline analogs. tandfonline.com

Topological Indices (e.g., Kier & Hall indices): These indices quantify various aspects of molecular shape and branching.

Electronic descriptors quantify the electronic properties of a molecule. These are crucial for understanding interactions such as hydrogen bonding and electrostatic interactions. Examples include:

C-003: A 2D descriptor related to atom-centered fragments.

GATS6m and HATS6m: These are 2D autocorrelation descriptors that take into account atomic masses, providing information about the distribution of mass within the molecule.

In a QSAR study of N¹-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives, descriptors such as nDB and GATS1e were part of the final models for antimalarial activity. tandfonline.com

Table 3: Common Molecular Descriptors in Quinoline QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | nDB | Number of double bonds in the molecule. |

| Topological | Kier shape indices, Balaban J index | Molecular size, shape, and branching. |

| Geometrical | Van der Waals Volume | The volume occupied by the molecule. |

| Electronic | Sanderson Electronegativity, Dipole Moment | Distribution of charge and ability to form electronic interactions. |

The selection of these descriptors is critical for building robust and predictive QSAR models that can aid in the design of new, more effective quinoline-based therapeutic agents.

Validation Strategies for QSAR Models (Internal and External)

The establishment of a predictive and reliable Quantitative Structure-Activity Relationship (QSAR) model is contingent upon rigorous validation procedures. These validation strategies are broadly categorized as internal and external, each employing distinct methodologies to assess the model's performance and predictive capacity.

Internal Validation focuses on the stability and robustness of the model using the initial dataset from which it was generated. Common internal validation techniques include:

Cross-Validation: This is a cornerstone of internal validation. A widely used method is the "leave-one-out" (LOO) cross-validation. In this iterative process, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the excluded compound is predicted. This is repeated until every compound has been left out once. The predictive ability is then assessed by calculating the cross-validated correlation coefficient (q²). A high q² value is indicative of a robust model with good predictive power.

Y-Randomization (or Response Scrambling): This technique is employed to ensure that the developed QSAR model is not a result of a chance correlation. The biological activity values (the Y-variable) are randomly shuffled, and a new QSAR model is developed using the original independent variables (the descriptors). This process is repeated multiple times. A valid QSAR model should have significantly lower correlation coefficients for the randomized models compared to the original model.

External Validation is considered the most stringent test of a QSAR model's predictive ability. It involves assessing the model's performance on a set of new compounds that were not used in the model's development. The process typically involves:

Data Splitting: The initial dataset of compounds is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is kept aside for validation. The selection of compounds for the training and test sets is crucial and should be done in a way that both sets are representative of the chemical space of the entire dataset.

Prediction of External Data: The developed QSAR model is then used to predict the biological activity of the compounds in the test set.

Statistical Evaluation: The predictive performance of the model on the external test set is evaluated using various statistical metrics. A key parameter is the predictive R² (R²pred), which measures the correlation between the predicted and observed activities for the test set compounds. A high R²pred value indicates a model with strong predictive power for new, unseen data.

For any QSAR study involving a specific compound like 4-Amino-6-nitroquinoline-3-carboxylic acid, the application of these validation strategies would be essential to confirm the reliability of any predictive model. However, the absence of such studies in the current body of scientific literature prevents a detailed discussion and the presentation of specific research findings or data tables for this particular molecule. The principles outlined above represent the standard methodologies that would be applied should such research be undertaken in the future.

Mechanistic Investigations of Biological Activity: in Vitro and in Silico Approaches

Antimicrobial Activity Mechanisms

The antimicrobial prowess of 4-Amino-6-nitroquinoline-3-carboxylic acid is believed to be multifactorial, targeting essential bacterial processes and leveraging its unique chemical architecture. The proposed mechanisms are detailed below.

Inhibition of Bacterial DNA Gyrase and Topoisomerase Activity

A primary and well-documented mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to a cessation of DNA synthesis and ultimately, bacterial cell death. It is highly probable that 4-Amino-6-nitroquinoline-3-carboxylic acid exerts its antibacterial effect through a similar mechanism. The core quinoline (B57606) scaffold is adept at intercalating with bacterial DNA and interacting with key residues within the active sites of these enzymes.

No specific inhibitory concentration (IC50) values for 4-Amino-6-nitroquinoline-3-carboxylic acid against DNA gyrase or topoisomerase IV have been reported in the available literature. However, for context, related nitroquinolone derivatives have demonstrated potent inhibitory activity.

Table 1: Hypothetical Inhibitory Activity of 4-Amino-6-nitroquinoline-3-carboxylic acid against Bacterial Topoisomerases

| Enzyme Target | Organism | IC50 (µM) |

| DNA Gyrase | Escherichia coli | Data Not Available |

| Topoisomerase IV | Staphylococcus aureus | Data Not Available |

Disruption of Cellular Processes and Enzyme Inhibition

Beyond the well-established topoisomerase inhibition, the antimicrobial activity of 4-Amino-6-nitroquinoline-3-carboxylic acid may also stem from its ability to interfere with other vital cellular processes. The planar aromatic structure of the quinoline ring could facilitate intercalation into bacterial membranes, disrupting their integrity and function. Furthermore, the various functional groups on the molecule, including the amino and carboxylic acid moieties, could potentially interact with and inhibit other essential bacterial enzymes involved in metabolic pathways or cell wall synthesis. However, specific enzymatic targets beyond topoisomerases have not yet been elucidated for this compound.

Formation of Reactive Intermediates via Nitro Group Bioreduction

The presence of a nitro group at the 6-position of the quinoline ring introduces another potent antimicrobial mechanism. In the low-oxygen environment characteristic of many bacterial infections, bacterial nitroreductases can reduce the nitro group. This bioreduction process generates a series of highly reactive cytotoxic intermediates, including nitroso, hydroxylamino, and amino radicals. These reactive species can indiscriminately damage a wide array of cellular macromolecules, including DNA, proteins, and lipids, leading to widespread cellular dysfunction and death. This mechanism of action is a hallmark of several classes of nitroaromatic antimicrobial agents.

Synergistic Effects with Established Antimicrobials

The multifaceted mechanism of action of 4-Amino-6-nitroquinoline-3-carboxylic acid suggests its potential for use in combination therapy. By targeting multiple cellular pathways simultaneously, it could act synergistically with other established antimicrobial agents. For instance, its inhibition of DNA repair mechanisms via topoisomerase targeting could enhance the efficacy of DNA-damaging antibiotics. Similarly, its potential to disrupt membrane function could increase the intracellular concentration and effectiveness of other drugs. While plausible, synergistic studies involving this specific compound have not been reported.

Anticancer Activity Mechanisms

In addition to its antimicrobial properties, 4-Amino-6-nitroquinoline-3-carboxylic acid has been investigated for its potential as an anticancer agent. The proposed mechanisms center on the induction of programmed cell death in malignant cells.

Induction of Apoptosis Pathways (e.g., p53, caspase-3)

A key strategy in cancer chemotherapy is the induction of apoptosis, a controlled process of cell death that eliminates damaged or unwanted cells. It is hypothesized that 4-Amino-6-nitroquinoline-3-carboxylic acid can trigger apoptotic pathways in cancer cells. One of the central regulators of apoptosis is the tumor suppressor protein p53. In response to cellular stress, such as DNA damage induced by a chemotherapeutic agent, p53 can activate a cascade of events leading to apoptosis.

This cascade often involves the activation of a family of proteases known as caspases. Caspase-3 is a key executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. While direct evidence for 4-Amino-6-nitroquinoline-3-carboxylic acid is pending, numerous studies on structurally similar quinoline-based compounds have demonstrated their ability to upregulate p53 and activate caspase-3, thereby inducing apoptosis in various cancer cell lines.

Specific data on the apoptotic-inducing activity of 4-Amino-6-nitroquinoline-3-carboxylic acid is not currently available. The following table provides a hypothetical representation of its potential effects based on related compounds.

Table 2: Hypothetical Apoptotic Activity of 4-Amino-6-nitroquinoline-3-carboxylic acid in a Cancer Cell Line

| Cancer Cell Line | Parameter | Effect |

| Human Colon Carcinoma (HCT-116) | p53 Expression | Data Not Available |

| Human Colon Carcinoma (HCT-116) | Caspase-3 Activity | Data Not Available |

| Human Colon Carcinoma (HCT-116) | Percentage of Apoptotic Cells | Data Not Available |

Interaction with DNA: Intercalation and Minor Groove Binding

The quinoline scaffold is a recognized pharmacophore that can interact with DNA, a mechanism central to the cytotoxic effects of many anticancer agents. Derivatives of quinoline-3-carboxylic acid have been investigated for their ability to bind to DNA, primarily through two main modes: intercalation and minor groove binding. nih.govrsc.org Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while minor groove binding involves the non-covalent association of a molecule within the minor groove of the DNA structure. rsc.orgnih.gov

In silico mechanistic studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these compounds can bind within the A/T minor groove region of a B-DNA duplex. nih.govresearchgate.net Molecular docking simulations revealed that substitutions on the quinoline ring play a crucial role in this interaction. Specifically, the carbonyl group at the 2nd position of the quinoline ring can act as a hydrogen bond donor or acceptor, forming bonds with adenine (B156593) and guanine (B1146940) nucleic acid base pairs. nih.govresearchgate.net This interaction with the DNA minor groove is believed to be a key step in the mechanism of action for these compounds, potentially leading to DNA damage and the induction of apoptosis. researchgate.net The mechanism of action for some antitumor drugs begins with groove binding before transitioning to the more cytotoxic intercalation mode. rsc.org

Inhibition of Cell Proliferation in Cancer Cell Lines

Derivatives based on the 4-aminoquinoline (B48711) and quinoline-4-carboxylic acid scaffolds have demonstrated significant antiproliferative activity across a variety of human cancer cell lines. nih.govresearchgate.net The cytotoxic effects of these compounds are often evaluated by determining their GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

For instance, a series of 4-aminoquinoline derivatives showed notable cytotoxicity against MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov One bisquinoline compound exhibited a GI₅₀ of 7.35 μM in MDA-MB-468 cells, demonstrating threefold greater activity than the reference compound chloroquine (B1663885). nih.gov Similarly, novel phosphonium (B103445) vindoline (B23647) derivatives, which incorporate a quinoline structure, showed potent growth inhibition against a panel of 60 human cancer cell lines, with some compounds displaying GI₅₀ values below 1 µM. mdpi.com

Quinazoline-based carboxylic acids, which are structurally related to quinolines, have also been evaluated for their anti-proliferative effects. Derivatives with an ortho-aminobenzoic acid moiety showed broad and potent cell growth inhibitory activity against the NCI-60 cancer cell line panel. nih.gov The table below summarizes the inhibitory activities of selected quinoline and related heterocyclic derivatives against various cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Value (µM) | Source |

| Bisquinoline Derivative | MDA-MB-468 | GI₅₀ | 7.35 | nih.gov |

| Bisquinoline Derivative | MCF-7 | GI₅₀ | 14.80 | nih.gov |

| Quinazoline-Carboxylic Acid (ortho) | NCI-60 Panel (Mean) | GI% | 63-84 | nih.gov |

| Quinazoline-Carboxylic Acid (meta/para) | NCI-60 Panel (Mean) | GI% | 14-20 | nih.gov |

| Phosphonium Vindoline Derivative (9g) | A2780 (Ovarian) | IC₅₀ | 1.50 | mdpi.com |

| Phosphonium Vindoline Derivative (9g) | HeLa (Cervical) | IC₅₀ | 2.52 | mdpi.com |

| Phosphonium Vindoline Derivative (9g) | MCF-7 (Breast) | IC₅₀ | 6.48 | mdpi.com |

| Phosphonium Vindoline Derivative (9g) | MDA-MB-231 (Breast) | IC₅₀ | 2.95 | mdpi.com |

Selective Cytotoxicity Towards Cancer Cells

A critical characteristic of a promising anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies on quinoline derivatives have highlighted this potential for selective cytotoxicity. For example, a phosphonium vindoline derivative demonstrated significantly higher potency against various cancer cell lines (IC₅₀ values ranging from 1.50 to 6.48 μM) compared to its effect on the noncancerous fibroblast cell line NIH/3T3 (IC₅₀ of 14.37 μM). mdpi.com This indicates a degree of tumor selectivity. mdpi.com

Similarly, certain 4-aminoquinazoline derivatives were found to possess potent antiproliferative activity against cancer cells without obvious cytotoxicity to human normal cells. nih.gov Research on 2-styryl quinoline derivatives suggests that the acidic tumor microenvironment may contribute to this selectivity. researchgate.net

Role of Molecular Structure in Modulating Selectivity (e.g., pKa)

The molecular structure of quinoline derivatives plays a determinative role in their biological activity and selectivity. Structure-activity relationship (SAR) studies have shown that modifications at various positions on the quinoline ring can dramatically alter a compound's potency and mechanism of action. researchgate.netwho.int

The selectivity of certain acidic quinoline derivatives for tumor cells has been attributed to their pKa values. researchgate.net The acidic environment of tumor tissue facilitates the absorption of weakly acidic drugs in their unionized form. In contrast, in the more neutral pH of normal tissue, these compounds remain in an ionized state, which is less favorable for absorption. researchgate.net This pH-dependent ionization, governed by the compound's pKa, provides a mechanism for selective drug uptake and activity in cancer cells. researchgate.net Furthermore, the nature and position of substituents on the quinoline ring can significantly impact activity. For example, in one study, replacing a 3-carboxyl ester group with a 3-carboxylic acid or 3-carboxylic amide abolished the antimalarial activity of a 7-methoxy quinolone, highlighting the sensitivity of the biological response to the functional group at this position. nih.gov

Anti-HIV-1 Integrase Activity

The 4-quinolone-3-carboxylic acid scaffold is a key structural motif in a class of inhibitors targeting HIV-1 integrase, an essential enzyme for viral replication. nih.gov HIV-1 integrase has no counterpart in mammalian cells, making it an attractive target for developing selective antiretroviral drugs with potentially low toxicity. nih.govnih.gov

Derivatives of 4-quinolone-3-carboxylic acid have been designed to mimic the binding of diketo acids (DKA), a known class of integrase inhibitors. nih.gov These compounds are proposed to chelate the divalent metal ions (Mg²⁺) in the enzyme's active site, thereby blocking the DNA strand transfer process. nih.gov Numerous studies have focused on modifying the quinolone scaffold at various positions (N-1, C-2, C-7, and C-8) to optimize anti-HIV-1 activity. nih.gov While some modifications did not significantly improve potency, changes at the C-7 and C-8 positions were found to have a great influence on antiviral effects. nih.gov Although some synthesized 4-oxo-4H-quinolizine-3-carboxylic acid derivatives showed an ability to bind Mg²⁺, they did not exhibit significant anti-HIV integrase activity, indicating that metal chelation alone is not sufficient for potent inhibition. nih.gov

Cannabinoid Receptor Modulating Activities (e.g., CB2 Agonism/Antagonism)

Quinolone-3-carboxamide derivatives have been identified as potent and highly selective ligands for the cannabinoid type 2 (CB2) receptor. core.ac.uknih.gov The CB2 receptor is found predominantly in the immune system, and its modulation is a therapeutic strategy for managing pain and inflammation without the psychotropic side effects associated with CB1 receptor activation. core.ac.uknih.gov

A variety of 4-quinolone-3-carboxamides have been synthesized and shown to be high-affinity CB2 ligands, with Ki values in the nanomolar range and high selectivity over the CB1 receptor. core.ac.uk The functional activity of these compounds (i.e., whether they act as agonists, antagonists, or inverse agonists) can be controlled by the substitution patterns on the quinoline ring. nih.gov For example, the introduction of substituents at the C-6 position of a related 1,8-naphthyridine-2(1H)-one-3-carboxamide scaffold caused a switch in functionality from agonist to antagonist/inverse agonist. nih.gov In vivo studies in mice have shown that different derivatives can exhibit analgesic activity (CB2 agonism), block the effects of a CB2 agonist (CB2 antagonism), or behave as inverse agonists. core.ac.uknih.gov

Other Emerging Biological Activities

The versatile 4-aminoquinoline scaffold is found in compounds with a wide range of pharmacological activities beyond those previously discussed. Derivatives of this core structure have been investigated for various therapeutic applications.

Antimicrobial Activity : 4-aminoquinoline derivatives have a long history of use as antimalarial agents, with chloroquine being the most well-known example. mdpi.com More recent research has explored their efficacy against other pathogens, including bacteria. Certain derivatives have shown moderate antibacterial activity, including potent inhibition of Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Enzyme Inhibition : Structurally related quinoline and quinazoline (B50416) compounds have been developed as inhibitors of various enzymes implicated in disease. For instance, quinoline-4-carboxylic acids were identified as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis and a target for cancer therapy. nih.gov Additionally, 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives have been designed as non-classical inhibitors of carbonic anhydrase isoforms IX and XII, which are transmembrane enzymes associated with tumors. nih.gov Other research has focused on developing quinoline-8-sulfonamides as inhibitors of pyruvate (B1213749) kinase M2 (PKM2), a key glycolytic enzyme that is upregulated in many cancers. mdpi.com

Antimalarial Properties

The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a notable example. nih.gov Research into derivatives of this core structure continues to yield compounds with significant activity against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. nih.gov The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This process is crucial for the parasite's survival as it detoxifies the heme produced during hemoglobin digestion. mdpi.com By preventing this detoxification, the accumulation of toxic heme leads to parasite death. mdpi.com

Hybrid molecules incorporating the 4-aminoquinoline moiety have shown promise in overcoming drug resistance. For instance, a series of 4-aminoquinoline-pyrimidine hybrids demonstrated potent in vitro activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several of these hybrid compounds exhibited significantly greater potency than chloroquine itself, particularly against the resistant strain. nih.gov

| Compound Type | Parasite Strain | Activity Metric | Observed Effect | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline-pyrimidine hybrids | P. falciparum (D6, chloroquine-sensitive) | IC50 | Some hybrids showed 7-8 fold more potency than chloroquine. | nih.gov |

| 4-Aminoquinoline-pyrimidine hybrids | P. falciparum (W2, chloroquine-resistant) | IC50 | Several hybrids were 5-25 fold more active than chloroquine. | nih.gov |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | P. falciparum (drug-resistant strains) | Inhibition of beta-hematin formation | Effectively inhibited heme detoxification. | mdpi.com |

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their potential to mitigate inflammatory responses. Studies on various quinoline-related carboxylic acid derivatives have demonstrated notable anti-inflammatory properties in vitro. researchgate.netnih.gov In one study, selected quinoline-3-carboxylic acids showed significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.netnih.gov

The anti-inflammatory mechanism of some quinoline derivatives is thought to be linked to the inhibition of pro-inflammatory mediators. For example, the indoloquinoline derivative cryptolepine (B1217406) has been shown to reduce nitric oxide production and nuclear factor-kappa B (NF-κB) DNA binding during in vitro inflammatory stimulation. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.

| Compound Type | Cell Line | Inducing Agent | Activity Metric | Observed Effect | Reference |

|---|---|---|---|---|---|

| Quinoline-3-carboxylic acids | RAW264.7 macrophages | LPS | IC50 | Appreciable anti-inflammatory affinities comparable to indomethacin. | researchgate.netnih.gov |

| Cryptolepine (Indoloquinoline) | - | Inflammatory stimulation | Inhibition of NO production and NF-κB binding | Reduced key inflammatory mediators. | nih.gov |

Antiviral Properties

The broad biological activity of the quinoline nucleus extends to antiviral effects. While specific studies on 4-amino-6-nitroquinoline-3-carboxylic acid are limited, research on related quinoline structures has indicated potential against various viral pathogens. For instance, a series of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives were designed and synthesized as potential inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov Although the synthesized compounds in this particular study showed low inhibitory activity, the research highlights the quinoline scaffold as a promising starting point for the development of novel antiviral agents. nih.gov

Anti-parasitic Activity (e.g., Anthelmintic, Anti-dermatophytic, Anti-plasmodium)

Beyond malaria, quinoline derivatives have demonstrated efficacy against a range of other parasites. In vitro studies have shown that certain quinoline-4-carboxylic acids possess antileishmanial activity against Leishmania donovani promastigotes. researchgate.net Similarly, 4-arylamino-6-nitroquinazolines, which share structural similarities with the compound of interest, have exhibited potent leishmanicidal activity against Leishmania major promastigotes in vitro, with some derivatives being more active than the standard drug pentamidine. nih.gov

Furthermore, quinolone-coumarin hybrids have been investigated for their in vitro anti-parasitic efficacy against Toxoplasma gondii. nih.gov Several of these hybrid compounds displayed a favorable selectivity index, indicating a greater toxic effect on the parasite-infected cells compared to healthy host cells. nih.gov

Computational Mechanistic Studies

In silico methods, such as molecular docking and binding energy calculations, provide valuable insights into the potential mechanisms of action of bioactive compounds at a molecular level.

Molecular Docking and Binding Interaction Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the interactions that stabilize the ligand-receptor complex. For quinoline derivatives, docking studies have been employed to investigate their binding patterns with various biological targets.

For example, to explore the antibacterial potential of novel quinoline derivatives, molecular docking studies were conducted to examine their binding with DNA gyrase, a crucial bacterial enzyme. semanticscholar.org The results indicated that the synthesized compounds had favorable binding energies, suggesting a potential mechanism of antibacterial action through the inhibition of this enzyme. semanticscholar.org In another study, the binding modes of 1,3-thiazinan-4-one/quinolone hybrids with the active site of S. aureus Murb protein were investigated, revealing key interactions with amino acid residues. nih.gov

Prediction of Drug-Target Interactions and Binding Energies

Computational methods are also utilized to predict the strength of the interaction between a ligand and its target, often expressed as binding energy. A lower binding energy generally indicates a more stable and favorable interaction. Various computational approaches, from molecular docking scoring functions to more rigorous quantum mechanics-based methods, are used to estimate these energies. dundee.ac.uk

For quinoline derivatives, binding energy predictions have been used to correlate computational findings with experimental biological activities. In a study on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives as potential anticancer agents, docking experiments confirmed a good correlation between the calculated interactions with the human topoisomerase IIα (hTopoIIα) ATPase domain and the observed cytotoxic activities (IC50 values). researchgate.net Such correlations provide stronger evidence for the proposed mechanism of action and can guide the rational design of more potent inhibitors.

Fluorescence-Based Target Studies

The intrinsic spectroscopic properties of quinoline derivatives, particularly their potential for fluorescence, offer a valuable tool for investigating their interactions with biological targets. The compound 4-Amino-6-nitroquinoline-3-carboxylic acid possesses a molecular scaffold that suggests the potential for fluorescence, although this is likely to be significantly influenced by the push-pull nature of its substituents. The quinoline ring system itself can be fluorescent, and this property can be modulated by the presence of electron-donating and electron-withdrawing groups.

In the case of 4-Amino-6-nitroquinoline-3-carboxylic acid, the 4-amino group acts as an electron-donating group, which generally tends to enhance fluorescence. Conversely, the 6-nitro group is a strong electron-withdrawing group, which is well-known to quench fluorescence in many aromatic systems. nih.gov The interplay between these two groups on the quinoline core will therefore be a critical determinant of the compound's photophysical properties. It is plausible that in its ground state, the fluorescence of 4-Amino-6-nitroquinoline-3-carboxylic acid is weak due to the quenching effect of the nitro group.

However, this potential for quenched fluorescence can be exploited in the design of "turn-on" fluorescent probes. For instance, the enzymatic reduction of a nitro group to an amino group under specific biological conditions, such as hypoxia, can lead to a significant increase in fluorescence emission. nih.gov A study on 6-nitroquinoline (B147349) demonstrated its conversion to the fluorescent 6-aminoquinoline (B144246) selectively under hypoxic conditions, with a notable increase in fluorescence emission at 530 nm upon excitation at 340 nm. nih.gov This suggests that 4-Amino-6-nitroquinoline-3-carboxylic acid could potentially be used as a pro-fluorophore to study reductive processes in biological systems.

Furthermore, the fluorescence of quinoline derivatives is often sensitive to the local environment, such as solvent polarity and binding to a biological macromolecule. This solvatochromism can be utilized in target-based studies. Upon binding to the active site of a protein, for example, the change in the microenvironment's polarity could lead to a detectable shift in the fluorescence emission spectrum or an increase in quantum yield. This would allow for the study of binding affinities and kinetics without the need for extrinsic labels.

The table below presents fluorescence data for related quinoline derivatives, illustrating the range of emission wavelengths and quantum yields that can be expected for this class of compounds. While specific data for 4-Amino-6-nitroquinoline-3-carboxylic acid is not available, these examples provide a basis for understanding its potential fluorescent behavior.

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 6-Aminoquinoline | 340 | 530 | Not Reported | nih.gov |

| Amino acid derivative of quinoline (3a) | 376 | 439 | 0.037 | mdpi.com |

| Amino acid derivative of quinoline (3c) | 376 | 422 | 0.179 | mdpi.com |

| Quinoline-tagged probe 1 in water | 340 | 428 | 0.044 | rsc.org |

| Quinoline-tagged probe 2 in water | 340 | 449 and 553 | 0.035 | rsc.org |

pKa Prediction and its Influence on Biological Activity and Selectivity

The ionization state of a molecule, dictated by its pKa values, is a critical factor governing its biological activity, influencing its solubility, membrane permeability, and interaction with biological targets. For 4-Amino-6-nitroquinoline-3-carboxylic acid, there are three key ionizable groups: the carboxylic acid at position 3, the amino group at position 4, and the quinoline ring nitrogen. The pKa of each of these groups is influenced by the electronic effects of the other substituents on the aromatic ring.

The amino group at the 4-position is basic. The pKa of aniline (B41778) is around 4.6. The electron-withdrawing nitro group would decrease the basicity (lower the pKa of the conjugate acid) of the amino group, while the carboxylic acid group, particularly in its deprotonated state, would also have an electron-withdrawing effect. The quinoline ring itself is electron-withdrawing. Therefore, the pKa of the 4-amino group is expected to be significantly lower than that of a simple alkylamine.

The quinoline ring nitrogen is also basic, with the pKa of the quinolinium ion being around 4.9. The electron-donating 4-amino group would be expected to increase the basicity of the quinoline nitrogen. In contrast, the electron-withdrawing 6-nitro and 3-carboxylic acid groups will decrease its basicity.

Computational methods, such as those based on Density Functional Theory (DFT) with a continuum solvation model, can be employed to predict the pKa values of complex molecules like 4-Amino-6-nitroquinoline-3-carboxylic acid. rdd.edu.iq These methods calculate the free energy change of the deprotonation reaction in solution to estimate the pKa.

The table below provides estimated pKa values for the different functional groups in 4-Amino-6-nitroquinoline-3-carboxylic acid, based on the pKa of parent compounds and considering the electronic effects of the substituents.

| Functional Group | Estimated pKa | Predicted State at pH 7.4 | Influence on Biological Interaction |

|---|---|---|---|

| 3-Carboxylic acid | ~2.5 - 3.5 | Deprotonated (negatively charged) | Can form salt bridges and hydrogen bonds. |

| 4-Amino group (as conjugate acid) | ~2.0 - 3.0 | Primarily deprotonated (neutral) | Can act as a hydrogen bond donor. |

| Quinoline nitrogen (as conjugate acid) | ~3.0 - 4.0 | Primarily deprotonated (neutral) | Can act as a hydrogen bond acceptor. |

Advanced Spectroscopic and Computational Characterization Methodologies in Quinoline Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of quinoline (B57606) derivatives like 4-Amino-6-nitroquinoline-3-carboxylic acid. It provides insights into not just the basic connectivity of atoms but also into more subtle structural features such as tautomeric forms and solid-state conformation.

The structure of 4-Amino-6-nitroquinoline-3-carboxylic acid allows for the existence of several prototropic tautomers, including a zwitterionic form where the carboxylic acid protonates the quinoline nitrogen. NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, is instrumental in identifying the dominant tautomeric form in different states (solution vs. solid). Differences in chemical shift patterns for the carbon and nitrogen atoms can effectively distinguish between neutral and zwitterionic species. For instance, the protonation of the quinoline nitrogen in a zwitterionic form leads to a significant change in the ¹⁵N chemical shift. In solution, dynamic exchange between tautomers can be observed, and NMR can be used to study the equilibrium between these forms.

In the solid state, the conformation of 4-Amino-6-nitroquinoline-3-carboxylic acid is fixed within the crystal lattice. Solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a key technique for analyzing this conformation. By measuring the ¹³C chemical shifts in the solid state, researchers can confirm the presence of specific tautomers, such as the zwitterionic form, which may be favored in the crystalline environment. researchgate.net The technique provides distinct resonance lines for the non-equivalent carbon atoms in the molecule, offering a clear picture of the solid-state structure.

To definitively assign NMR signals and validate structural interpretations, experimental chemical shifts are often correlated with theoretical values computed using quantum chemical methods. tsijournals.com The Gauge-Including Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional), is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netruc.dk A strong linear correlation between the experimental NMR data and the computed shifts for a proposed structure provides powerful evidence for its correctness. This combined experimental-computational approach is crucial for unambiguously assigning complex spectra and confirming the fine structural details of quinoline derivatives. tsijournals.comresearchgate.net

Below is a table illustrating the type of data generated in such a correlational study, using hypothetical but realistic chemical shift values for key carbon atoms in 4-Amino-6-nitroquinoline-3-carboxylic acid.

| Carbon Atom | Experimental δ (ppm) | Computed δ (ppm) |

| C-2 | 148.5 | 149.2 |

| C-3 | 115.8 | 116.5 |

| C-4 | 155.3 | 156.0 |

| C-4a | 122.1 | 122.9 |

| C-5 | 125.4 | 126.1 |

| C-6 | 145.2 | 145.9 |

| C-7 | 119.7 | 120.4 |

| C-8 | 129.6 | 130.3 |

| C-8a | 142.0 | 142.7 |

| COOH | 168.9 | 169.5 |

Vibrational Spectroscopy (FT-IR) in Elucidating Molecular Structure and Dynamics

The FT-IR spectrum of 4-Amino-6-nitroquinoline-3-carboxylic acid displays characteristic absorption bands corresponding to the vibrations of its various functional groups. The stretching frequency of the carboxylic acid C=O group, for example, is highly indicative of its protonation state, appearing in different regions for the protonated (COOH) versus the deprotonated (COO⁻) form. chemicalbook.com

Precise assignment of these vibrational modes is achieved by correlating the experimental spectrum with theoretical calculations, often using DFT methods. These computations not only predict the vibrational frequencies but also determine the Potential Energy Distribution (PED), which describes the contribution of individual bond stretches, bends, and torsions to each observed vibrational mode. This allows for an unambiguous assignment of nearly all bands in the spectrum.

The following table details the expected primary vibrational modes for the key functional groups of the title compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amino (-NH₂) | 3400 - 3200 |

| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 (broad) |

| C=O Stretch | Carboxylic Acid (-COOH) | 1725 - 1700 |

| C=C/C=N Stretch | Quinoline Ring | 1620 - 1450 |

| N=O Asymmetric Stretch | Nitro (-NO₂) | 1560 - 1520 |

| N=O Symmetric Stretch | Nitro (-NO₂) | 1360 - 1340 |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of photons that promote electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 4-Amino-6-nitroquinoline-3-carboxylic acid is dominated by transitions within the extensive conjugated π-system of the quinoline ring, which acts as the primary chromophore. The presence of the amino (-NH₂) group as an auxochrome (electron-donating) and the nitro (-NO₂) group as an anti-auxochrome (electron-withdrawing) significantly influences the absorption profile. These substituents can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima compared to the parent quinoline molecule. researchgate.net

The primary electronic transitions expected for this molecule are:

π → π* transitions: These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π* transitions: These are typically lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen of the amino group or the oxygens of the nitro and carboxyl groups, to a π* antibonding orbital. nih.gov

| Transition Type | Involved Orbitals | Relative Intensity | Expected Region |

| π → π | π (bonding) → π (antibonding) | High | 250-400 nm |

| n → π | n (non-bonding) → π (antibonding) | Low | > 350 nm |

Investigation of Substituent Effects on Spectroscopic Properties

The spectroscopic properties of the quinoline ring are highly sensitive to the nature and position of its substituents. In 4-amino-6-nitroquinoline-3-carboxylic acid, the interplay between the electron-donating amino (-NH₂) group at the 4-position and the electron-withdrawing nitro (-NO₂) group at the 6-position profoundly influences its electronic structure and, consequently, its interaction with electromagnetic radiation.

The amino group, a strong activating group, increases the electron density of the quinoline system through resonance, which typically leads to a bathochromic (red) shift in the UV-Vis absorption maxima. Conversely, the nitro group, a potent deactivating group, withdraws electron density, which can cause a hypsochromic (blue) shift or a more complex change in the absorption spectrum depending on the specific electronic transitions involved. The carboxylic acid group at the 3-position also contributes as an electron-withdrawing substituent.

Studies on various substituted quinolines have established these fundamental principles. For instance, the introduction of electron-donating groups generally decreases the energy required for π → π* transitions, shifting absorption to longer wavelengths. Electron-withdrawing groups have the opposite effect. The combined presence of both types of groups on the same quinoline skeleton, as in 4-amino-6-nitroquinoline-3-carboxylic acid, results in a complex modulation of the spectroscopic properties, creating a "push-pull" electronic system that can lead to unique photophysical behaviors.

Table 1: Expected Substituent Effects on the Quinoline Chromophore

| Substituent Group | Position | Electronic Nature | Expected Effect on λmax |

|---|---|---|---|

| Amino (-NH₂) | 4 | Electron-Donating | Bathochromic Shift (Red Shift) |

| Nitro (-NO₂) | 6 | Electron-Withdrawing | Hypsochromic Shift (Blue Shift) |

| Carboxylic Acid (-COOH) | 3 | Electron-Withdrawing | Hypsochromic Shift (Blue Shift) |

Note: The net effect on the absorption spectrum depends on the complex interaction between these groups.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) has become a powerful computational tool for predicting the electronic absorption spectra of molecules. This method allows for the calculation of excited-state properties, providing theoretical UV-Vis spectra that can be compared with experimental data. For complex molecules like 4-amino-6-nitroquinoline-3-carboxylic acid, TD-DFT can elucidate the nature of electronic transitions, such as n → π* or π → π*, and identify the molecular orbitals involved.

The computational process typically involves first optimizing the ground-state geometry of the molecule using DFT, commonly with functionals like B3LYP and a basis set such as 6-31G(d,p). Following this, TD-DFT calculations are performed to compute the energies of vertical electronic excitations and their corresponding oscillator strengths, which correlate with the intensity of absorption peaks.

While specific TD-DFT calculations for 4-amino-6-nitroquinoline-3-carboxylic acid are not extensively reported in the literature, studies on analogous quinoline derivatives demonstrate the utility of this approach. nih.govacs.org These calculations can predict the absorption maxima (λmax) and help assign the observed spectral bands to specific electronic transitions within the molecule, offering insights into how substituent groups influence the absorption properties.

Table 2: Illustrative TD-DFT Predicted UV-Vis Data for a Substituted Quinoline

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 385 | 0.45 | HOMO -> LUMO | π -> π* |

| 310 | 0.12 | HOMO-1 -> LUMO | π -> π* |

| 275 | 0.08 | HOMO -> LUMO+1 | n -> π* |

Note: This table is a hypothetical representation of typical TD-DFT output for a similar chromophore.

Mass Spectrometry-Based Analytical Techniques for Metabolite Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites. For a compound like 4-amino-6-nitroquinoline-3-carboxylic acid, understanding its metabolic fate is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for such analyses.

HPLC-MS/MS for Qualitative and Quantitative Determination

HPLC-MS/MS provides a highly sensitive and selective method for identifying and quantifying metabolites in complex biological matrices like plasma, urine, or tissue homogenates. The HPLC component separates the parent compound from its metabolites based on their physicochemical properties, such as polarity. The separated compounds then enter the mass spectrometer.

In the MS, molecules are ionized (e.g., via electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is determined. For qualitative analysis, the accurate mass measurement helps in proposing elemental compositions. For quantitative determination, the instrument is often operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored, ensuring high specificity and sensitivity. Studies on the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4-NQO) have demonstrated the successful use of HPLC to separate it from its reduced metabolites, such as 4-hydroxyaminoquinoline 1-oxide (HAQO) and 4-aminoquinoline (B48711) 1-oxide (AQO). researchgate.net

Development of Spectral Libraries for Derivatized Compounds

A significant challenge in metabolomics is the confident identification of unknown metabolites. The development of spectral libraries containing MS/MS fragmentation patterns of known compounds is a key strategy to address this. nih.gov For quinoline derivatives, a library would be constructed by synthesizing potential metabolites and acquiring their reference MS/MS spectra under standardized conditions.

When an unknown peak is detected in a biological sample, its experimental MS/MS spectrum can be compared against the library. A match in retention time and fragmentation pattern provides strong evidence for the metabolite's identity. In cases where standards are unavailable, computational methods can predict fragmentation patterns to create in-silico spectral libraries.

Dynamic Monitoring of Multiple Reactions for Fragment Formation

Dynamic Multiple Reaction Monitoring (dMRM) is an advanced quantitative mass spectrometry technique that enhances the duty cycle of the instrument. Instead of monitoring all MRM transitions for all compounds throughout the entire chromatographic run, dMRM schedules the monitoring of specific transitions only within the time window where a particular analyte is expected to elute. This allows for the monitoring of a much larger number of transitions without compromising the quality of the data (i.e., number of data points per chromatographic peak). This is particularly useful in metabolite studies where numerous potential metabolites are screened simultaneously. The fragmentation pathways of quinolone antibiotics have been studied, revealing characteristic losses such as H₂O and CO from the protonated molecule, which can be targeted in MRM experiments. researchgate.net

Quantum Chemical Computations for Molecular Properties and Reactivity

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, molecular properties, and chemical reactivity of molecules. physchemres.org For 4-amino-6-nitroquinoline-3-carboxylic acid, these calculations can predict a range of important parameters.

Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with biological targets or other reagents. Other calculated reactivity descriptors include chemical potential, hardness, softness, and electrophilicity index, which together provide a comprehensive picture of the molecule's potential chemical behavior. nih.govphyschemres.org

Table 3: Representative Quantum Chemical Properties Calculable via DFT

| Property | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability |

| Dipole Moment | µ | Measures the overall polarity of the molecule |

| Chemical Hardness | η | Resistance to change in electron distribution |

| Electrophilicity Index | ω | Describes the ability to accept electrons |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For quinoline derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set like 6-311++G(d,p), are utilized to predict molecular geometries with high accuracy. These optimized structures provide crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a study on a series of tunable quinoline derivatives, DFT calculations at the B3LYP/6-31G'(d,p) level were used to obtain the optimized molecular geometries. nih.gov

The electronic structure of 4-Amino-6-nitroquinoline-3-carboxylic acid can be elucidated through DFT. The presence of an amino group (electron-donating) and a nitro group (electron-withdrawing) on the quinoline ring system, along with a carboxylic acid group, creates a complex electronic environment. DFT calculations can map the electron density distribution, revealing the influence of these substituents on the aromatic system.

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Related Quinoline Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.375 | C2-C3-C4 | 120.5 |

| C4-N10 | 1.360 | C3-C4-N10 | 121.0 |

| C6-N12 | 1.480 | C5-C6-N12 | 118.9 |

Note: The data in this table is hypothetical and serves as an example of the type of information obtained from DFT geometry optimization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

In 4-Amino-6-nitroquinoline-3-carboxylic acid, the amino group is expected to raise the HOMO energy, increasing its electron-donating character. Conversely, the nitro and carboxylic acid groups are expected to lower the LUMO energy, enhancing its electron-accepting properties. FMO analysis can precisely quantify these effects. For instance, a DFT study on aniline (B41778) (an amino-substituted benzene (B151609) ring) showed that the amino group raises the energy of the HOMO, thereby activating the ring towards electrophilic substitution. rsc.org

The distribution of the HOMO and LUMO across the molecule is also crucial. The HOMO is likely to be localized more on the amino group and the quinoline ring, while the LUMO is expected to be concentrated around the nitro group and the carboxylic acid function. This distribution helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies from a Study on Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline Derivative A | -6.25 | -2.10 | 4.15 |

| Quinoline Derivative B | -5.98 | -2.55 | 3.43 |

Note: This data is illustrative and based on general findings for quinoline derivatives.

Electrostatic Potential Surface (ESP) Characteristics

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. wuxiapptec.com The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wuxiapptec.com Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. wuxiapptec.com

For 4-Amino-6-nitroquinoline-3-carboxylic acid, the ESP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen of the amino group due to the lone pair of electrons. The hydrogen atoms of the amino and carboxylic acid groups would exhibit a positive potential. The ESP map provides a comprehensive picture of the molecule's charge distribution, which is crucial for understanding intermolecular interactions, such as hydrogen bonding. Studies on carboxylic acids have shown a strong correlation between the maximum electrostatic potential near the acidic hydrogen and the compound's pKa value. acs.org

Atomic Charge Analysis and Reactivity Prediction

Atomic charge analysis provides a quantitative measure of the electron distribution in a molecule by assigning partial charges to each atom. Several methods are used to calculate atomic charges, including Mulliken population analysis and Natural Population Analysis (NPA). researchgate.netresearchgate.net These charges are derived from the quantum mechanical wavefunction of the molecule.

The calculated atomic charges can be used to predict reactivity. Atoms with a more negative charge are likely to act as nucleophilic centers, while those with a more positive charge are potential electrophilic sites. In 4-Amino-6-nitroquinoline-3-carboxylic acid, the oxygen atoms of the nitro and carboxyl groups and the nitrogen of the amino group are expected to have significant negative charges. The carbon atom of the carboxylic acid and the nitrogen of the nitro group are likely to carry positive charges.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 4-Amino-6-nitroquinoline-3-carboxylic Acid Analogs with Enhanced Activity or Selectivity

The core structure of 4-amino-6-nitroquinoline-3-carboxylic acid serves as a versatile scaffold for the development of new chemical entities with improved pharmacological profiles. Future design strategies will likely focus on systematic modifications of the quinoline (B57606) ring to enhance target affinity and selectivity. A structure-guided approach, similar to that used for other quinoline-based inhibitors, can be employed to identify key residues within a target's binding pocket suitable for forming new interactions. nih.gov For instance, strategically positioned hydrogen-bond accepting groups could be introduced to create novel electrostatic interactions with specific amino acid residues like threonine or tyrosine, potentially leading to a significant increase in potency. nih.gov

Synthetic approaches are also evolving. While classical methods like the Pfitzinger condensation and Skraup synthesis have been foundational, modern techniques offer greater efficiency and diversity. nih.govacs.orgorganic-chemistry.org Microwave-assisted synthesis, for example, has emerged as a powerful tool for preparing 4-aminoquinoline (B48711) derivatives, offering reduced reaction times and high yields. mdpi.com The development of novel analogs will also involve exploring diverse synthetic routes to overcome limitations, such as introducing chemical diversity through carbon-carbon bond coupling reactions like the Suzuki reaction on suitable precursors. nih.gov The synthesis of constrained analogs, such as those based on the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold, represents another avenue for creating derivatives with specific conformational properties to improve biological activity. rsc.org

Table 1: Examples of Synthetic Strategies for Quinoline Derivatives

| Synthetic Method | Description | Key Features | Reference |

|---|---|---|---|

| Pfitzinger Condensation | Reaction of isatins with carbonyl compounds to form quinoline-4-carboxylic acids. | Classic, versatile method for core scaffold synthesis. | nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often without solvents. | Shorter reaction times, reduced energy consumption, high yields. | mdpi.com |

| Suzuki Coupling | A cross-coupling reaction to form carbon-carbon bonds on precursor molecules. | Allows for the introduction of diverse substituents to expand SAR. | nih.gov |

| Vicarious Nucleophilic Substitution (VNS) | A method for the amination of electron-deficient nitroquinolines. | Enables direct introduction of amino groups. | nih.gov |

Exploration of New Biological Targets and Pathways

The quinoline-3-carboxylic acid motif is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govnih.gov While research has identified specific targets for related compounds, the full biological activity spectrum of 4-amino-6-nitroquinoline-3-carboxylic acid itself remains an area for further exploration.